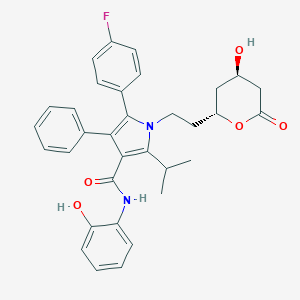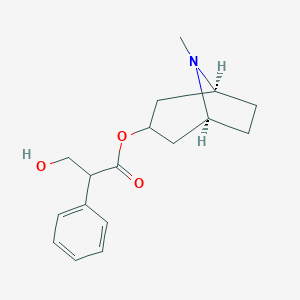
Ciprofibrato glucurónido
Descripción general
Descripción
Ciprofibrate-O-β-Glucuronide is a derivative of Ciprofibrate. Ciprofibrate is a hypolipemic agent that is structurally related to Clofibrate. Ciprofibrate works primarily by stimulating lipoprotein lipases and hepatic lipases in the breakdown of triglyceride and cholesterol.
Aplicaciones Científicas De Investigación
Regulación de la glucuronidación hepática de la bilirrubina
Se ha descubierto que el ciprofibrato glucurónido regula la glucuronidación de la bilirrubina hepática y la expresión de UDP-glucuronosiltransferasas en ratas . Una sola dosis de ciprofibrato induce significativamente la conjugación de la bilirrubina en el hígado de rata, así como la expresión de UGT1A1, UGT1A5 y PPARα . El mecanismo de inducción puede implicar PPARα, al menos con respecto a la regulación de UGT1A5 .
Tratamiento de la colangitis biliar primaria
Los pacientes con colangitis biliar primaria (CBP) que responden mal al ácido ursodesoxicólico (AUDC) se están sometiendo cada vez más a ensayos con fibratos, mostrando resultados prometedores . Los fibratos pueden mejorar significativamente los parámetros bioquímicos hepáticos y aliviar el prurito en los pacientes con CBP .
Tratamiento de la hipertrigliceridemia
El this compound se ha utilizado para el tratamiento de casos de hipertrigliceridemia . Ha demostrado eficacia y seguridad en un estudio abierto, multicéntrico e internacional
Mecanismo De Acción
Target of Action
Ciprofibrate glucuronide primarily targets the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism . It also targets UDP-glucuronosyltransferases (UGTs) , specifically UGT1A1, UGT1A2, and UGT1A5 . These enzymes are involved in the glucuronidation process, a major pathway for the detoxification of a wide variety of exogenous and endogenous substrates .
Mode of Action
Ciprofibrate glucuronide interacts with its targets to induce significant changes. It stimulates hepatic peroxisome proliferation and bilirubin glucuronidation . The compound induces the expression of UGT1A1 and UGT1A5 mRNA by 1.5 times, with UGT1A5 reaching the basal level of UGT1A1 . Although UGT1A2 mRNA is induced approximately threefold by ciprofibrate, its expression level remains low in comparison with UGT1A1 and UGT1A5 .
Biochemical Pathways
Ciprofibrate glucuronide affects the glucuronidation pathway, which is a major detoxification pathway. This process involves the transfer of the glucuronic acid moiety of UDP-glucuronic acid to the substrate, resulting in a more water-soluble glucuronide . This process facilitates the excretion of the glucuronide via urine, bile, and feces .
Pharmacokinetics
It’s known that most drug metabolism is achieved by glucuronidation .
Result of Action
The action of ciprofibrate glucuronide leads to significant molecular and cellular effects. It induces rat liver bilirubin conjugation as well as UGT1A1, UGT1A5, and PPARα expression . The induction mechanism may involve PPARα, at least regarding UGT1A5 regulation .
Action Environment
Environmental factors such as diet, drugs, alcohol, and other factors can influence the action of ciprofibrate glucuronide . Gut microbial perturbations due to these factors can initiate and induce the progression of metabolic disorders . These deviations can alter the chemical transformations of the drugs and hence treatment outcomes .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2O9/c1-18(2,30-9-5-3-8(4-6-9)10-7-19(10,20)21)17(27)29-16-13(24)11(22)12(23)14(28-16)15(25)26/h3-6,10-14,16,22-24H,7H2,1-2H3,(H,25,26)/t10?,11-,12-,13+,14-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUTXGWNWQGVOE-FIUVVILRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30907957 | |
| Record name | 1-O-{2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30907957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102623-15-4 | |
| Record name | Ciprofibrate glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102623154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-{2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30907957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(2,3-Epoxypropoxy)phenyl]acetamide](/img/structure/B194417.png)



![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate](/img/structure/B194442.png)





